molecular formula C18H16N2O4S2 B6523389 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-12-0

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6523389
CAS No.: 863511-12-0
M. Wt: 388.5 g/mol
InChI Key: RVLDYNAXYXILOO-UHFFFAOYSA-N
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Description

N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a 2-phenylthiazole moiety via a methylene bridge.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,15-6-7-16-17(10-15)24-9-8-23-16)19-11-14-12-25-18(20-14)13-4-2-1-3-5-13/h1-7,10,12,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDYNAXYXILOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity. These interactions highlight the potential of this compound as a therapeutic agent in managing inflammatory and proliferative diseases.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. It also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, resulting in altered metabolite levels and energy production. These metabolic interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity

Several sulfonamide derivatives with benzodioxine or thiazole components exhibit antibacterial properties. Key comparisons include:

Compound Name / ID Structure Highlights Activity Against E. coli (IC₅₀/MIC) Activity Against S. typhi Reference
Target Compound Benzodioxine + 2-phenylthiazole sulfonamide Not reported Not reported
5a (N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Bromoethyl substituent + methylbenzenesulfonamide IC₅₀ = 9.22 ± 0.70 μg mL⁻¹ Active (maximal inhibition)
5c (N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Phenylpropyl chain + methylbenzenesulfonamide Inactive Inactive
G573-0087 (N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide) Fluorophenyl-thiazole + benzodioxine sulfonamide Not tested Not tested

Key Observations :

  • The bromoethyl substituent in 5a enhances broad-spectrum antibacterial activity compared to phenylpropyl (5c ) or unsubstituted analogs .
Enzyme Inhibition Potential

Sulfonamide derivatives often target enzymes like lipoxygenase (LOX) or prostaglandin E₂ synthase (mPGES-1):

Compound Name / ID Enzyme Targeted Inhibition Efficacy Reference
Target Compound Not reported
5c Lipoxygenase Moderate inhibition
5e (N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) Lipoxygenase Moderate inhibition
161 (4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid) 5-LOX and mPGES-1 Dual inhibition

Key Observations :

  • Chlorobenzyl (5e ) and biphenyl sulfonamide (161 ) substituents improve enzyme inhibition compared to simpler alkyl chains .
  • The target compound’s phenylthiazole group may sterically hinder enzyme binding, though this requires experimental validation.
Physicochemical Properties

Comparative physicochemical data highlight structural influences on solubility and stability:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted) Reference
Target Compound C₁₉H₁₈N₂O₄S₂ 414.49 Not reported ~3.5
G573-0087 C₁₉H₁₇FN₂O₄S₂ 420.48 Not reported ~3.8
7c (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 ~2.1
903855-91-4 (4-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl methyl ether) C₂₂H₂₃N₃O₅S₂ 473.56 Not reported ~2.9

Key Observations :

  • The phenylthiazole group in the target compound increases molecular weight and LogP compared to oxadiazole analogs (7c ) .
  • Piperazine-containing derivatives (903855-91-4 ) exhibit lower LogP, suggesting improved aqueous solubility .
Structure-Activity Relationship (SAR) Analysis
  • Thiazole vs.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromoethyl in 5a ) enhance antibacterial potency .
    • Aromatic extensions (e.g., biphenyl in 161 ) improve enzyme inhibition via π-π stacking interactions .

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